ZW290
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZW290 is a compound known for its ability to activate brown adipose tissue (BAT) thermogenic function. It increases the expression of uncoupling protein 1 (UCP1) and inhibits ATP synthesis in BAT .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZW290 involves several steps, starting with the preparation of the core structure. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functionalization: The core structure is then functionalized with various groups to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: The reactions are scaled up using industrial reactors to produce larger quantities of the compound.
Optimization of reaction conditions: Reaction conditions are optimized to maximize yield and minimize impurities.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ZW290 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on this compound.
Substitution: Substitution reactions can be used to replace specific groups on the this compound molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives with different functional groups, while substitution reactions may yield various substituted analogs of this compound .
Scientific Research Applications
ZW290 has a wide range of scientific research applications, including:
Metabolic research: This compound is used to study the thermogenic function of brown adipose tissue and its role in metabolism.
Biological studies: It is used to investigate the expression of uncoupling protein 1 and its effects on cellular energy balance.
Medical research:
Industrial applications: It is used in the development of new compounds and materials with specific thermogenic properties.
Mechanism of Action
ZW290 exerts its effects by activating brown adipose tissue thermogenesis. The mechanism involves:
Upregulation of uncoupling protein 1: This compound increases the expression of uncoupling protein 1 in brown adipose tissue, leading to enhanced thermogenesis.
Inhibition of ATP synthesis: By inhibiting ATP synthesis, this compound promotes the oxidation of lipid droplet-derived fatty acids, contributing to nonshivering thermogenesis.
Molecular targets and pathways: The primary molecular target of this compound is uncoupling protein 1, and the pathways involved include those related to energy metabolism and thermogenesis.
Comparison with Similar Compounds
Similar Compounds
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
Uniqueness of ZW290
This compound is unique in its ability to specifically activate brown adipose tissue thermogenesis by upregulating uncoupling protein 1 and inhibiting ATP synthesis. This dual mechanism of action sets it apart from other compounds that may only target one aspect of thermogenesis .
Properties
Molecular Formula |
C20H18N2O6S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-[2-methoxy-4-[(Z)-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H18N2O6S/c1-26-14-6-4-13(5-7-14)22-19(25)15(21-20(22)29)9-12-3-8-16(17(10-12)27-2)28-11-18(23)24/h3-10H,11H2,1-2H3,(H,21,29)(H,23,24)/b15-9- |
InChI Key |
UTZGOZCCSVFUFE-DHDCSXOGSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)NC2=S |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/NC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.